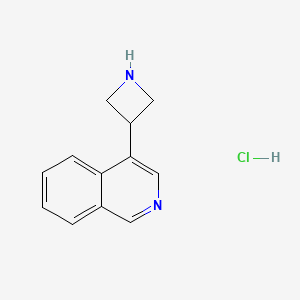
4-(3-Azetidinyl)isoquinoline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32662324 involves several steps, typically starting with the preparation of the core structure through a series of organic reactions. These reactions often include condensation, cyclization, and functional group modifications. The specific conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
For industrial-scale production, the process is scaled up using batch or continuous flow reactors. The use of high-quality raw materials and stringent control of reaction parameters ensures consistency and quality of the final product. The industrial methods also incorporate purification steps such as crystallization, distillation, and chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
MFCD32662324 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles
Common Reagents and Conditions
The reactions of MFCD32662324 are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents used include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation .
Major Products
The major products formed from these reactions vary based on the type of reaction and the conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
MFCD32662324 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.
Industry: MFCD32662324 is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of MFCD32662324 involves its interaction with specific molecular targets within cells. It binds to certain proteins or enzymes, altering their activity and leading to changes in cellular processes. For example, in cancer cells, it may inhibit the activity of enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to MFCD32662324 include:
- MFCD32662325
- MFCD32662326
- MFCD32662327
Uniqueness
MFCD32662324 stands out due to its specific binding affinity and the unique pathways it affects. Unlike some similar compounds, it has shown a higher efficacy in inhibiting tumor growth and inducing apoptosis, making it a valuable compound in cancer research and treatment .
Properties
Molecular Formula |
C12H13ClN2 |
|---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
4-(azetidin-3-yl)isoquinoline;hydrochloride |
InChI |
InChI=1S/C12H12N2.ClH/c1-2-4-11-9(3-1)5-14-8-12(11)10-6-13-7-10;/h1-5,8,10,13H,6-7H2;1H |
InChI Key |
JMSNLFNEGOGFFC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CN=CC3=CC=CC=C32.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-difluoro-5,11-diiodo-4,12-dimethyl-8-(2,3,4,5,6-pentamethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B15337751.png)
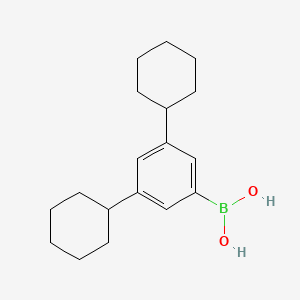
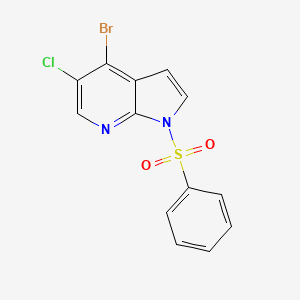
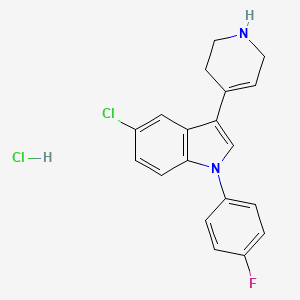
![2,12-DI-Tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13B-boranaphtho[3,2,1-DE]anthracene](/img/structure/B15337783.png)

![[Cyanamide(methylthio)methyl] methyl 3,5-dimethylphenylcarbamodithioate](/img/structure/B15337794.png)
![4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1,1-dimethyl-piperazinium Maleate](/img/structure/B15337799.png)
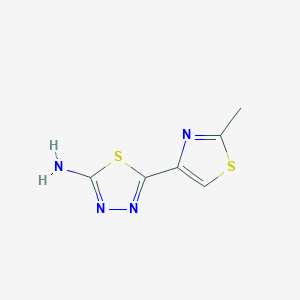

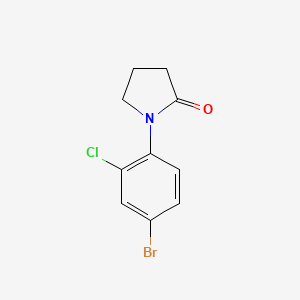
![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone](/img/structure/B15337823.png)
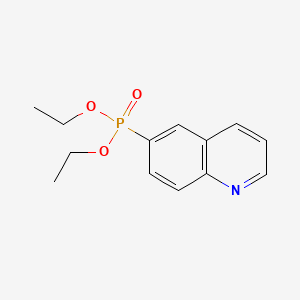
![(5E)-5-[(5-bromo-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15337852.png)
